7-(3-((2-Hydroxy-2-(4-hydroxy-3,5-xylyl)ethyl)amino)butyl)theophylline
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Overview
Description
7-(3-((2-Hydroxy-2-(4-hydroxy-3,5-xylyl)ethyl)amino)butyl)theophylline is a complex organic compound with a unique structure that combines theophylline, a well-known bronchodilator, with a hydroxyxylyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced technologies could be employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
7-(3-((2-Hydroxy-2-(4-hydroxy-3,5-xylyl)ethyl)amino)butyl)theophylline can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
7-(3-((2-Hydroxy-2-(4-hydroxy-3,5-xylyl)ethyl)amino)butyl)theophylline has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of various functional groups on chemical reactivity.
Biology: The compound’s interactions with biological molecules are of interest for understanding its potential therapeutic effects.
Medicine: Due to its structural similarity to theophylline, it may have potential as a bronchodilator or in other therapeutic applications.
Mechanism of Action
The mechanism of action of 7-(3-((2-Hydroxy-2-(4-hydroxy-3,5-xylyl)ethyl)amino)butyl)theophylline involves its interaction with specific molecular targets. The hydroxyxylyl group may enhance its binding affinity to certain receptors or enzymes, potentially leading to increased biological activity. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Theophylline: A well-known bronchodilator with a simpler structure.
Caffeine: Similar in structure to theophylline but with additional methyl groups.
Aminophylline: A compound that combines theophylline with ethylenediamine to improve solubility.
Uniqueness
7-(3-((2-Hydroxy-2-(4-hydroxy-3,5-xylyl)ethyl)amino)butyl)theophylline is unique due to the presence of the hydroxyxylyl group, which may confer additional biological activity or alter its chemical reactivity compared to similar compounds .
Properties
CAS No. |
62401-93-8 |
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Molecular Formula |
C21H29N5O4 |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
7-[3-[[2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)ethyl]amino]butyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H29N5O4/c1-12-8-15(9-13(2)18(12)28)16(27)10-22-14(3)6-7-26-11-23-19-17(26)20(29)25(5)21(30)24(19)4/h8-9,11,14,16,22,27-28H,6-7,10H2,1-5H3 |
InChI Key |
OTNZSMZWKRIOER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(CNC(C)CCN2C=NC3=C2C(=O)N(C(=O)N3C)C)O |
Origin of Product |
United States |
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